![molecular formula C7H13NO2S2 B1383959 2-(1,5,3-Dithiazepan-3-yl)propanoic acid CAS No. 1966944-46-6](/img/structure/B1383959.png)
2-(1,5,3-Dithiazepan-3-yl)propanoic acid
Overview
Description
2-(1,5,3-Dithiazepan-3-yl)propanoic acid, commonly referred to as DTZP, is a chemical compound consisting of a rigid bicycle structure with a sulfur-sulfur bridge that is highly resistant to oxidation. Its IUPAC name is 3-(1,5,3-dithiazepan-3-yl)propanoic acid .
Synthesis Analysis
A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 h in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .Molecular Structure Analysis
The molecular weight of this compound is 207.3 g/mol. The InChI code is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .Chemical Reactions Analysis
The multicomponent reaction of amino acids, formaldehyde, and 1,2-ethanedithiol affords 1,5,3-dithiazepanes derivatives . The reaction time was evaluated from 3 to 5 h .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is highly resistant to oxidation.Scientific Research Applications
Fungicidal Properties
2-(1,5,3-Dithiazepan-3-yl)propanoic acid and its derivatives have been studied for their fungicidal properties. Research has shown that compounds such as 2-(1,5,3-dithiazepan-3-yl)ethanol and N,N′-bis(2-hydroxyethyl)tetrathiadiazacycloalkanes, synthesized from this compound, exhibit fungicidal activity against microscopic fungi and plant pathogens (Akhmetova et al., 2014).
Green Synthesis
A study highlighted the green synthesis of new (1,5,3-dithiazepan-3-yl)alkanoic acids, demonstrating a method with several advantages such as simplicity, no need for a catalyst, and no production of hazardous materials. This approach aligns with the increasing emphasis on sustainable and environmentally friendly chemical processes (Khabibullina et al., 2016).
Crystallization and Structural Analysis
The crystallization effects in (1,5,3-dithiazepan-3-yl)-alkanoic acids have been explored, particularly regarding their intermolecular interactions. Such studies contribute to understanding the molecular and crystal structures of these compounds, which is critical in fields like pharmaceuticals and materials science (Tulyabaev et al., 2016).
Preparative Synthesis
Research has been conducted on preparative synthesis methods for 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones. This highlights the role of this compound in the synthesis of other biologically relevant compounds (Orlinskii, 1996).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit high sorption activity with respect to silver (i) and palladium (ii), and antifungal activity against pathogenic micromycetes .
Mode of Action
It is known that the compound forms intermolecular hydrogen bonds through s⋯h (92–198%) and O⋯H (54–182%) contacts, as well as weak H⋯H contacts (402–640%) . These interactions may play a role in its interaction with its targets.
Result of Action
Similar compounds have been known to exhibit high sorption activity with respect to silver (i) and palladium (ii), and antifungal activity against pathogenic micromycetes . These effects may be indicative of the potential molecular and cellular effects of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid.
properties
IUPAC Name |
2-(1,5,3-dithiazepan-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c1-6(7(9)10)8-4-11-2-3-12-5-8/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOVQSYVKDJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CSCCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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